molecular formula C12H11F3N4O B12238830 1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide

1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B12238830
M. Wt: 284.24 g/mol
InChI Key: GRZOZXKDSGVQFJ-UHFFFAOYSA-N
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Description

1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The trifluoromethyl group in this compound is known for its significant impact on the biological activity of pharmaceuticals, agrochemicals, and materials .

Preparation Methods

The synthesis of 1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Chemical Reactions Analysis

1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, leading to its biological activity. The triazole ring is known to form hydrogen bonds and hydrophobic interactions with various enzymes and receptors, contributing to its pharmacological effects .

Comparison with Similar Compounds

1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and the triazole ring, which imparts distinct biological and chemical properties.

Properties

Molecular Formula

C12H11F3N4O

Molecular Weight

284.24 g/mol

IUPAC Name

1-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide

InChI

InChI=1S/C12H11F3N4O/c1-19-7-10(17-18-19)11(20)16-6-8-3-2-4-9(5-8)12(13,14)15/h2-5,7H,6H2,1H3,(H,16,20)

InChI Key

GRZOZXKDSGVQFJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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